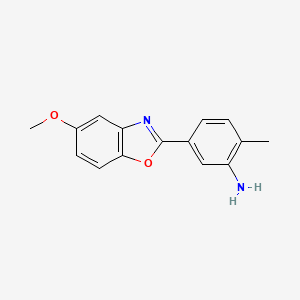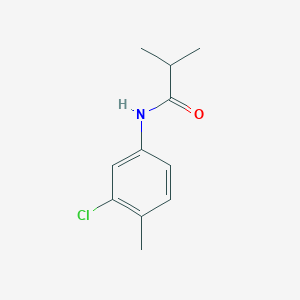
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline, also known as BISA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BISA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves the binding of the compound to proteins through the formation of hydrogen bonds and hydrophobic interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions.
Biochemical and Physiological Effects:
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in lab experiments is its ability to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is also able to penetrate cell membranes, making it a valuable tool for studying intracellular processes. One limitation of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for research involving 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. One area of research could involve the development of new synthetic methods for the compound, with the goal of increasing the yield and reducing the cost of production. Another area of research could involve the use of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in the study of protein conformational changes and protein-protein interactions in living cells. Additionally, 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline could be used in the development of new enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves a multi-step process that begins with the reaction of 2-aminobenzoxazole with methyl iodide to form 2-methylbenzoxazole. This intermediate is then reacted with 5-methoxy-2-nitroaniline to form 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been widely used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, making it a valuable tool for studying protein conformational changes and protein-protein interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been used in the study of enzyme kinetics and as a substrate for enzyme assays.
Propriétés
IUPAC Name |
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-3-4-10(7-12(9)16)15-17-13-8-11(18-2)5-6-14(13)19-15/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYMVGYLBXXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)




![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)


![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)